molecular formula C10H5Cl2NO2 B1444737 4,6-Dichloro-2-quinolinecarboxylic acid CAS No. 902742-67-0

4,6-Dichloro-2-quinolinecarboxylic acid

Cat. No. B1444737
M. Wt: 242.05 g/mol
InChI Key: KBYSXQKAWAUVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-quinolinecarboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO2 . It has a molecular weight of 242.06 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for 4,6-Dichloro-2-quinolinecarboxylic acid is 1S/C10H5Cl2NO2/c11-5-1-2-8-6 (3-5)7 (12)4-9 (13-8)10 (14)15/h1-4H, (H,14,15) . This code provides a specific description of the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Activity

A study by Bhatt et al. (2015) demonstrated the microwave-assisted synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, showcasing the efficiency of this method in shortening reaction times and improving yields. The synthesized compounds exhibited significant anticancer activity against various carcinoma cell lines, suggesting potential as novel anticancer agents. This highlights the compound's utility in the development of new therapeutic agents through efficient synthetic processes (Bhatt, Agrawal, & Patel, 2015).

Structural Studies of Quinoline-Derived Oligoamides

Research by Jiang et al. (2003) focused on the design, synthesis, and structural characterization of helical, quinoline-derived oligoamide foldamers. These studies, conducted through single-crystal X-ray diffraction and NMR, revealed the compounds' bent and helical conformations, offering insights into their structural stability and potential applications in material science and molecular engineering (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).

Herbicide Resistance Studies

Yasuor et al. (2012) explored the resistance mechanisms of Echinochloa phyllopogon to quinclorac, a herbicide structurally related to 4,6-Dichloro-2-quinolinecarboxylic acid. The study identified multiple resistance mechanisms, including cytochrome P450-mediated detoxification and insensitivity to herbicide-induced ethylene production, contributing to our understanding of herbicide resistance and its management (Yasuor, Milan, Eckert, & Fischer, 2012).

Photovoltaic Applications

A study by Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives. The research demonstrated these compounds' potential in organic–inorganic photodiode fabrication, indicating the utility of quinoline derivatives in the development of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,6-dichloroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(12)4-9(13-8)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYSXQKAWAUVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733692
Record name 4,6-Dichloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-quinolinecarboxylic acid

CAS RN

902742-67-0
Record name 4,6-Dichloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-quinolinecarboxylic acid
Reactant of Route 2
4,6-Dichloro-2-quinolinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-2-quinolinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4,6-Dichloro-2-quinolinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-2-quinolinecarboxylic acid
Reactant of Route 6
4,6-Dichloro-2-quinolinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.